1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride
Description
1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanamine hydrochloride is a substituted pyrrole derivative featuring a benzyl group at the 1-position, a methyl group at the 5-position, and a methanamine hydrochloride moiety. Its molecular formula is C₁₃H₁₇N₂·HCl (molecular weight: 237.5 g/mol). This compound is likely explored in medicinal chemistry for its structural similarity to bioactive molecules targeting central nervous system (CNS) receptors or enzymes .
Properties
Molecular Formula |
C13H17ClN2 |
|---|---|
Molecular Weight |
236.74 g/mol |
IUPAC Name |
(1-benzyl-5-methylpyrrol-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-11-7-8-13(9-14)15(11)10-12-5-3-2-4-6-12;/h2-8H,9-10,14H2,1H3;1H |
InChI Key |
AGBFIGMGFIMQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride typically involves the reaction of 1-benzyl-5-methyl-1H-pyrrole with methanamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-(1-Benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core and Substituent Analysis
The compound is compared to analogs with methanamine hydrochloride moieties attached to different heterocycles or substituents (Table 1):
Key Observations:
- Pyrrole vs.
- Substituent Effects : The benzyl group in the target compound increases lipophilicity (estimated LogP ~2.5) compared to the trifluoromethyl group in [1-(trifluoromethyl)cyclopropyl]methanamine HCl (LogP ~1.8). This may influence membrane permeability, aligning with Lipinski’s Rule of Five criteria for drug-likeness .
- Molecular Weight : All compounds fall below 500 g/mol, suggesting favorable absorption profiles .
Physicochemical Properties and Solubility
- Hydrogen Bonding: The target compound’s pyrrole NH acts as a hydrogen bond donor, while the amine group and aromatic system serve as acceptors. This contrasts with cyclopropane derivatives (e.g., [1-(trifluoromethyl)cyclopropyl]methanamine HCl), which lack aromatic H-bonding capacity .
- Solubility : The benzyl group may reduce aqueous solubility compared to smaller substituents (e.g., methyl or trifluoromethyl). Pyrazole analogs with tert-butyl groups (e.g., (5-tert-butyl-1H-pyrazol-3-yl)methanamine HCl) face similar challenges due to steric hindrance .
Biological Activity
1-(1-benzyl-5-methyl-1H-pyrrol-2-yl)methanaminehydrochloride, a compound featuring a pyrrole ring, is of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, synthesis, mechanisms of action, and relevant case studies.
Molecular Formula : C13H17ClN2
Molecular Weight : 236.74 g/mol
IUPAC Name : (1-benzyl-5-methylpyrrol-2-yl)methanamine;hydrochloride
Canonical SMILES : CC1=CC=C(N1CC2=CC=CC=C2)CN.Cl
Synthesis
The synthesis typically involves the reaction of 1-benzyl-5-methyl-1H-pyrrole with methanamine in the presence of hydrochloric acid. Controlled temperatures and specific solvents are crucial for achieving high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It has been shown to bind to certain receptors, potentially modulating their activity and influencing physiological responses .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Properties
Preliminary studies have explored its anticancer potential, particularly in inhibiting the proliferation of cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
Study on Antimicrobial Efficacy
A study conducted by researchers at the University of Groningen evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .
Anticancer Research
In another study, the compound was tested against MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Further mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-Benzyl-1H-pyrrole-2-carboxylic acid | Pyrrole derivative | Moderate antimicrobial activity |
| 1-Benzyl-5-methyl-1H-pyrrole-2-carboxaldehyde | Pyrrole derivative | Low anticancer activity |
| This compound | Pyrrole derivative | Significant antimicrobial and anticancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
